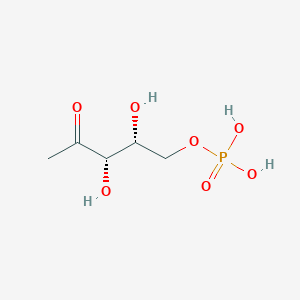

1-deoxy-D-xylulose 5-phosphate

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El 1-desoxi-D-xilulosa 5-fosfato se sintetiza mediante la condensación descarboxilativa de piruvato y D-gliceraldehído 3-fosfato. Esta reacción está catalizada por la enzima 1-desoxi-D-xilulosa 5-fosfato sintasa . Las condiciones de reacción típicamente implican una solución acuosa tamponada a un pH de alrededor de 7.5, con la presencia de pirofosfato de tiamina como cofactor .

Métodos de Producción Industrial: La producción industrial de 1-desoxi-D-xilulosa 5-fosfato a menudo implica la tecnología del ADN recombinante para sobreexpresar la enzima 1-desoxi-D-xilulosa 5-fosfato sintasa en hospedadores microbianos como Escherichia coli. Este método permite la producción eficiente y escalable del compuesto .

Análisis De Reacciones Químicas

Tipos de Reacciones: El 1-desoxi-D-xilulosa 5-fosfato se somete a varios tipos de reacciones químicas, incluyendo:

Isomerización: Conversión a 2-C-metil-D-eritritol 4-fosfato por la enzima 1-desoxi-D-xilulosa 5-fosfato reductoisomerasa.

Fosforilación: Fosforilación adicional para formar intermediarios en la vía de biosíntesis de isoprenoides.

Reactivos y Condiciones Comunes:

Isomerización: Requiere la enzima 1-desoxi-D-xilulosa 5-fosfato reductoisomerasa y NADPH como agente reductor.

Fosforilación: Implica ATP como donador de fosfato y quinasas específicas.

Productos Principales:

2-C-metil-D-eritritol 4-fosfato: Un intermedio en la vía de biosíntesis de isoprenoides.

Pirofosfato de isopentenilo y pirofosfato de dimetilalilo: Productos finales de la vía no mevalonato.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antibiotic Development

DXP and its associated pathways have been identified as promising targets for antibiotic development, particularly against pathogens that utilize the MEP pathway, such as Mycobacterium tuberculosis and Acinetobacter baumannii. The inhibition of DXPS can disrupt the synthesis of essential isoprenoids and vitamins B1 and B6, which are vital for bacterial growth and survival. Research has shown that specific inhibitors can effectively target DXPS, leading to potential new antibiotic therapies .

Antimalarial Agents

The MEP pathway is also present in Plasmodium species, the causative agents of malaria. Targeting DXPS could lead to the development of novel antimalarial drugs. Studies have demonstrated that manipulating DXPS expression in model organisms results in altered isoprenoid levels, suggesting a direct link between DXP metabolism and malaria pathogenesis .

Agricultural Applications

Enhancing Plant Metabolism

In plants, DXP plays a critical role in producing terpenoids, which are important for plant defense mechanisms, flavor compounds, and fragrances. Genetic engineering approaches have been employed to enhance DXP synthase expression in crops like Solanum lycopersicum (tomato) and Nicotiana benthamiana (tobacco), leading to increased production of valuable monoterpenes and other secondary metabolites .

Biopesticides Development

The manipulation of DXP pathways can also contribute to developing biopesticides by enhancing the natural defense mechanisms of plants against pests and diseases. By increasing terpenoid production through metabolic engineering, plants can become more resistant to biotic stressors .

Metabolic Engineering

Production of Bioactive Compounds

DXP serves as a precursor for various bioactive compounds, including geranyl diphosphate (GPP), which is vital for synthesizing monoterpenes with pharmaceutical properties. Research has focused on optimizing microbial systems, such as Escherichia coli, to produce high yields of GPP from DXP through engineered pathways . This approach not only enhances the availability of these compounds but also provides a sustainable method for their production.

Synthetic Biology Applications

The integration of DXP biosynthetic pathways into synthetic biology frameworks has opened new avenues for producing complex natural products. By utilizing synthetic circuits that include DXPS and related enzymes, researchers can design microorganisms capable of producing high-value terpenoids and other isoprenoids on demand .

Case Studies

Mecanismo De Acción

El 1-desoxi-D-xilulosa 5-fosfato ejerce sus efectos a través de su función como sustrato en la vía no mevalonato. La enzima 1-desoxi-D-xilulosa 5-fosfato sintasa cataliza la formación de 1-desoxi-D-xilulosa 5-fosfato a partir de piruvato y D-gliceraldehído 3-fosfato . Este compuesto se convierte luego en 2-C-metil-D-eritritol 4-fosfato por la 1-desoxi-D-xilulosa 5-fosfato reductoisomerasa, con NADPH como cofactor . La vía continúa con varios pasos enzimáticos que conducen a la producción de pirofosfato de isopentenilo y pirofosfato de dimetilalilo, que son precursores de varios isoprenoides .

Compuestos Similares:

2-C-metil-D-eritritol 4-fosfato: Un intermedio en la misma vía.

Pirofosfato de isopentenilo: Un precursor común para la biosíntesis de isoprenoides.

Pirofosfato de dimetilalilo: Otro precursor para la biosíntesis de isoprenoides.

Singularidad: El 1-desoxi-D-xilulosa 5-fosfato es único debido a su función como sustrato inicial en la vía no mevalonato, que es diferente de la vía mevalonato que se encuentra en animales y hongos . Esto lo convierte en un objetivo valioso para el desarrollo de inhibidores selectivos que pueden actuar como antibióticos o antimaláricos sin afectar las células humanas .

Comparación Con Compuestos Similares

2-C-methyl-D-erythritol 4-phosphate: An intermediate in the same pathway.

Isopentenyl pyrophosphate: A common precursor for isoprenoid biosynthesis.

Dimethylallyl pyrophosphate: Another precursor for isoprenoid biosynthesis.

Uniqueness: 1-Deoxy-D-xylulose 5-phosphate is unique due to its role as the initial substrate in the non-mevalonate pathway, which is distinct from the mevalonate pathway found in animals and fungi . This makes it a valuable target for developing selective inhibitors that can act as antibiotics or antimalarials without affecting human cells .

Actividad Biológica

1-Deoxy-D-xylulose 5-phosphate (DXP) is a pivotal compound in the non-mevalonate pathway (also known as the methylerythritol phosphate pathway), which is crucial for the biosynthesis of isoprenoids in various organisms, including bacteria, plants, and apicomplexan parasites. This article delves into the biological activity of DXP, examining its biochemical roles, enzymatic interactions, and implications in drug development.

Overview of DXP

This compound is synthesized from pyruvate and glyceraldehyde 3-phosphate through the action of the enzyme This compound synthase (DXPS) . This reaction represents the first and rate-limiting step in the non-mevalonate pathway, which diverges from the mevalonate pathway utilized by higher eukaryotes for isoprenoid synthesis .

Role in Isoprenoid Biosynthesis

DXP serves as a precursor for several key metabolites:

- Isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) , which are essential for the biosynthesis of terpenoids.

- Thiamine (Vitamin B1) and pyridoxal (Vitamin B6) , which are vital for various metabolic processes .

Enzyme Characterization

The activity of DXP is modulated by several enzymes:

- DXPS catalyzes the formation of DXP from pyruvate and glyceraldehyde 3-phosphate.

- This compound reductoisomerase (DXR) further processes DXP into downstream products necessary for isoprenoid synthesis .

Implications in Pathogen Biology

In pathogens such as Plasmodium falciparum, which causes malaria, DXP's role is particularly significant due to its involvement in the non-mevalonate pathway. This pathway is absent in humans, making it an attractive target for drug development. Inhibition of DXPS or DXR could lead to reduced viability of these pathogens, presenting a potential strategy for new antimalarial therapies .

Drug Target Exploration

Recent studies have characterized DXP reductoisomerase as a promising drug target against multidrug-resistant bacteria such as Acinetobacter baumannii and Klebsiella pneumoniae. Inhibitors targeting this enzyme could mitigate infections caused by these pathogens. For instance, compounds that inhibit DXR have shown efficacy in reducing bacterial growth in vitro .

Structural Insights

Cryo-electron microscopy has provided insights into the structure of DXPS from Plasmodium falciparum, revealing unique features that could be exploited for drug design. Mutations affecting stability and activity of this enzyme have been linked to altered susceptibility to potential inhibitors .

Data Summary

| Enzyme | Function | Organisms | Implications |

|---|---|---|---|

| DXPS | Converts pyruvate and glyceraldehyde 3-phosphate to DXP | Bacteria, Plants, Apicomplexans | Target for antimalarial drugs |

| DXR | Converts DXP to downstream products | Various organisms | Potential antibiotic target |

Research Findings

- Enzymatic Activity : Studies show that upregulation of DXPS leads to increased levels of isoprenoids, indicating its role as a bottleneck in metabolic pathways .

- Inhibition Studies : Compounds designed to inhibit DXR have demonstrated significant antibacterial activity against resistant strains .

- Structural Biology : The unique structural features of DXPS in Plasmodium offer avenues for selective inhibitor design that could spare human enzymes .

Propiedades

IUPAC Name |

[(2R,3S)-2,3-dihydroxy-4-oxopentyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11O7P/c1-3(6)5(8)4(7)2-12-13(9,10)11/h4-5,7-8H,2H2,1H3,(H2,9,10,11)/t4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJPADPZSRRUGHI-RFZPGFLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]([C@@H](COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90940547 | |

| Record name | 1-Deoxy-5-O-phosphonopent-2-ulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90940547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-Deoxy-D-xylulose 5-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001213 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

190079-18-6 | |

| Record name | 1-Deoxy-D-xylulose 5-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=190079-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Deoxy-D-xylulose 5-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190079186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Deoxy-D-xylulose 5-phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02496 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Deoxy-5-O-phosphonopent-2-ulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90940547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-DEOXY-D-XYLULOSE 5-PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4C288B3TN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Deoxy-D-xylulose 5-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001213 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.